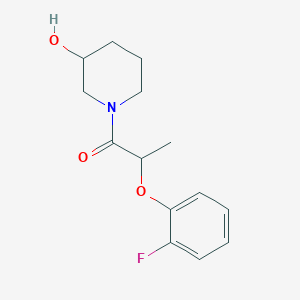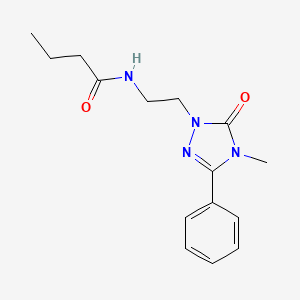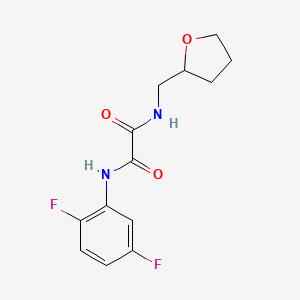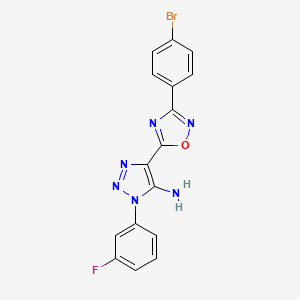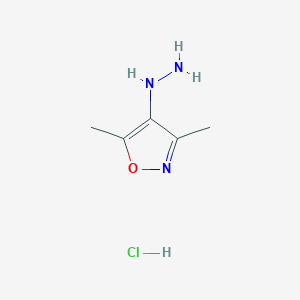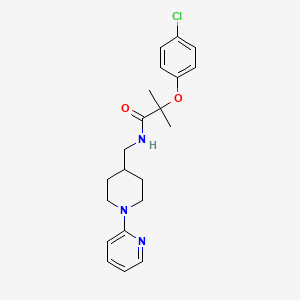
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H26ClN3O2 and its molecular weight is 387.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
The synthesis of compounds related to the chemical structure of interest has demonstrated potential antifungal activities. For instance, a racemic compound with a similar structure exhibited good antifungal activity against several pathogens, suggesting its utility in developing antifungal agents (Xue Si, 2009).
Corrosion Inhibition
Research on piperidine derivatives, including those structurally related to the compound , has shown promise in the field of corrosion inhibition. These derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential application in protecting metals against corrosion (S. Kaya et al., 2016).
Herbicide Synthesis
The compound's structure shares similarities with intermediates used in the synthesis of highly efficient herbicides. Research on such intermediates has led to the development of potent herbicidal agents, demonstrating the compound's relevance in agricultural chemistry (Zuo Hang-dong, 2010).
Cannabinoid Receptor Antagonism
Compounds with similar chemical structures have been studied for their interaction with cannabinoid receptors. For example, a compound was identified as a potent and selective antagonist for the CB1 cannabinoid receptor, underscoring the potential therapeutic applications of such compounds in the medical field (J. Shim et al., 2002).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,27-18-8-6-17(22)7-9-18)20(26)24-15-16-10-13-25(14-11-16)19-5-3-4-12-23-19/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBOMVMKXZLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

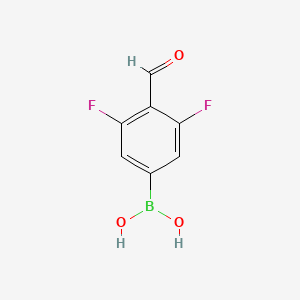
![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)

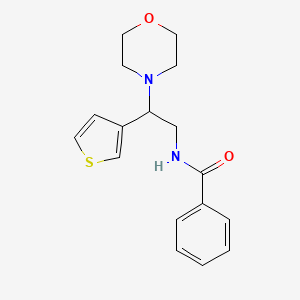
![2-Propynyl [3-(Triethoxysilyl)propyl]carbamate](/img/structure/B2978396.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2978397.png)
